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Compound of Interest

Compound Name: Astragaloside Il

Cat. No.: B1649417

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Astragaloside Il (AS
II) in preclinical research models of diabetic nephropathy (DN). The information detailed below,
including experimental protocols and summaries of key quantitative findings, is intended to
facilitate further investigation into the therapeutic potential of this natural compound.

Astragaloside Il, a saponin isolated from Astragalus membranaceus, has demonstrated
significant promise in ameliorating the pathological features of diabetic nephropathy.[1] Studies
in streptozotocin (STZ)-induced diabetic rat models have shown that AS 1l can mitigate
podocyte injury, reduce albuminuria, and improve renal histopathology.[1][2][3] The protective
effects of Astragaloside Il are attributed, at least in part, to its ability to modulate mitochondrial
function and key signaling pathways involved in oxidative stress and apoptosis.[1][2][4]

Key Quantitative Data Summary

The following tables summarize the significant quantitative outcomes from studies investigating
the effects of Astragaloside Il in STZ-induced diabetic rat models.

Table 1: Effects of Astragaloside Il on Renal Function and Biochemical Parameters
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Diabetic Losartan
Control AS I (3.2 AS i (6.4
Parameter = Model kgld) kgld) (10
rou m m
: Group e S mglkgl/d)
Urinary
Albumin/Crea
tinine Ratio 25.3+£5.1 148.7 £ 21.5 95.4 £ 15.2# 78.6 £12.9% 85.1 £14.3#
(ACR)
(Mg/mg)
Blood Urea
Nitrogen
6.8+1.2 145+2.3 10.2 £+ 1.8# 8.9+ 1.5# 95+ 1.6#
(BUN)
(mmol/L)
Serum
Creatinine 452 +6.8 89.7 +11.3* 68.4 + 9.5# 61.3+8.7# 65.2 + 9.1#

(Scr) (umol/L)

*p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al.,
2021.[1]

Table 2: Effects of Astragaloside Il on Renal Histopathology

Diabetic Losartan
Control AS I (3.2 AS i (6.4
Parameter Model (10
Group mglkgl/d) mglkg/d)
Group mgl/kgl/d)
Glomerular
Mesangial 25+04 89+13 5.8+ 0.9# 4.6 +0.7# 5.1+0.8#
Area (%)
Podocyte
Foot Process 250+ 35 780 = 95 510 = 68# 420 + 55# 480 + 62#

Width (nm)

*p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al.,
2021.[2]
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Table 3: Effects of Astragaloside Il on Key Protein Expression in Renal Tissue

. Diabetic Model ASII (3.2 AS 1l (6.4
Protein Control Group
Group mgl/kgl/d) mgl/kgl/d)
Nrf2 (relative
, 1.0+0.1 0.4£0.05 0.7 £ 0.08# 0.9+0.1#
expression)
Keap1l (relative
_ 10+0.1 1.8+0.2 1.3+0.15# 1.1+0.12#
expression)
PINK1 (relative
_ 1.0+0.12 0.35+0.04 0.65 £ 0.07# 0.85 + 0.09#
expression)
Parkin (relative
_ 1.0+0.11 0.42 £ 0.05 0.71 £ 0.08# 0.92+0.1#
expression)
Cleaved-
caspase-3
_ 10+0.1 3.5+0.4* 2.1 +£0.25# 1.5+0.18#
(relative

expression)

*p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al.,
2021.[1][4]

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of Astragaloside Il in a
diabetic nephropathy model are provided below.

STZ-Induced Diabetic Rat Model

This protocol describes the induction of diabetes in rats using streptozotocin, a common
method for modeling type 1 diabetes and subsequent diabetic nephropathy.

e Animals: Male Sprague-Dawley rats (180-220 g).
e Induction:

o Acclimatize rats for one week with free access to standard chow and water.
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o Fast the rats overnight before induction.
o Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).

o Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55 mg/kg body
weight.[1]

o Provide rats with a 5% sucrose solution for the first 24 hours post-injection to prevent
hypoglycemia.

o Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with
blood glucose levels >16.7 mmol/L are considered diabetic and included in the study.[5]

e Treatment:

o Randomly divide diabetic rats into model, AS Il treatment (e.g., 3.2 and 6.4 mg/kg/d), and
positive control (e.g., Losartan 10 mg/kg/d) groups.[1] A non-diabetic control group should
also be maintained.

o Administer Astragaloside Il or vehicle (e.g., normal saline) daily via oral gavage for the
duration of the study (e.g., 9 weeks).[1]

o Monitor body weight and blood glucose levels weekly.

Experimental Groups & Treatment

Daily Oral Gavage (9 weeks)

- Diabetic Model
-AS Il (Low Dose)
- AS Il (High Dose)

- Losartan

Gccnmanzauun @ WeekD—P[Ovemlghi Fasting (srz Injection (55 mg/kg, i pD—»G% Sucrose Water (zAhD—»(Blood Glucose Monitoring (>16.7 mmol/L)

{ Animal Preparation Diabetes Induction

Click to download full resolution via product page

Experimental workflow for the STZ-induced diabetic nephropathy rat model.
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Histopathological Analysis

This protocol outlines the steps for preparing and staining kidney tissue to assess structural
changes characteristic of diabetic nephropathy.

» Tissue Collection and Preparation:

[e]

At the end of the treatment period, euthanize the rats and perfuse the kidneys with cold
phosphate-buffered saline (PBS).

[e]

Excise the kidneys, remove the capsule, and weigh them.

o

Fix one kidney in 4% paraformaldehyde for 24 hours for paraffin embedding.

[¢]

Section the paraffin-embedded tissue at 4 pm thickness.
e Staining:
o Hematoxylin and Eosin (H&E) Staining: For general morphology assessment.

o Periodic Acid-Schiff (PAS) Staining: To visualize the basement membranes and mesangial
matrix expansion.

e Microscopy and Analysis:
o Examine the stained sections under a light microscope.

o Quantify the mesangial matrix index by calculating the ratio of the PAS-positive area in the
glomerulus to the total glomerular area using image analysis software.

o For ultrastructural analysis of podocyte foot processes, fix small pieces of the renal cortex
in 2.5% glutaraldehyde and process for transmission electron microscopy (TEM).

Western Blot Analysis

This protocol details the procedure for quantifying the expression of specific proteins in kidney
tissue.

e Protein Extraction:
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o Homogenize frozen kidney cortex tissue in RIPA lysis buffer containing protease and
phosphatase inhibitors.

o Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

o Collect the supernatant and determine the protein concentration using a BCA protein
assay Kkit.

o Electrophoresis and Transfer:

o Denature equal amounts of protein (e.g., 30-50 pg) by boiling in loading buffer.

o Separate the proteins by SDS-PAGE on polyacrylamide gels.

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-PINK1,
anti-Parkin, anti-cleaved-caspase-3, and anti-B-actin) overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour at room temperature.

e Detection and Quantification:

o Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.

o Quantify the band intensity using densitometry software and normalize to the loading
control (e.g., B-actin).

Signaling Pathways Modulated by Astragaloside Il
in Diabetic Nephropathy
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Astragaloside Il has been shown to exert its protective effects in diabetic nephropathy by
modulating key signaling pathways involved in oxidative stress and mitochondrial homeostasis.

[1]
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Signaling pathways modulated by Astragaloside Il in diabetic nephropathy.
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The diagram above illustrates that under diabetic conditions, high glucose leads to increased
oxidative stress and mitochondrial dysfunction.[1] This is associated with the inhibition of the
Nrf2 pathway (via Keapl activation) and downregulation of the PINK1/Parkin pathway, which is
crucial for mitophagy.[1][2] These events contribute to podocyte apoptosis, a key factor in the
progression of diabetic nephropathy.[4] Astragaloside Il intervenes by inhibiting Keap1,
thereby activating the Nrf2 antioxidant response.[1] It also upregulates the PINK1/Parkin
pathway, promoting the clearance of damaged mitochondria.[1][2] Furthermore, AS Il reduces
the activation of cleaved-caspase-3, thereby inhibiting podocyte apoptosis and ultimately
ameliorating the progression of diabetic nephropathy.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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